molecular formula C21H17BrN4OS B2786375 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1114915-33-1

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

Cat. No.: B2786375
CAS No.: 1114915-33-1
M. Wt: 453.36
InChI Key: ITGVRIIAKZYIDV-UHFFFAOYSA-N
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Description

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a novel chemical entity designed for research purposes. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold well-documented in medicinal chemistry for its diverse biological activities and role as a bioisostere for ester and amide functionalities . Heterocyclic scaffolds bearing the 1,2,4-oxadiazole ring have been the subject of significant research attention due to a wide spectrum of reported bioactivities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The structural design of this reagent, which incorporates a bromophenyl group linked to a pyridazine ring via a sulfanyl-methyl chain, suggests potential for investigating tyrosine kinase inhibition or histamine H3 receptor antagonism, activities previously associated with 1,2,4-oxadiazole derivatives . Furthermore, beyond pharmaceutical research, compounds based on the 1,2,4-oxadiazole moiety have shown utility in material science, finding applications in the development of organic light-emitting diodes (OLEDs), polymers, and solar cells due to their favorable electronic properties . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a core structure for probing new biological targets and material applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGVRIIAKZYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves a multi-step process. A common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the bromophenyl group through nucleophilic substitution. The resulting intermediate then undergoes further reactions, including thiol addition, to introduce the sulfanyl group. The final step typically involves coupling this intermediate with a 3,4-dimethylphenylpyridazine derivative under specific conditions, such as reflux in an appropriate solvent, to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may be streamlined using automated processes and continuous flow chemistry to ensure high yield and purity. Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to meet commercial demands while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile and undergoes several types of chemical reactions:

  • Oxidation and Reduction: It can participate in redox reactions, where the sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Substitution Reactions:

  • Cyclization and Ring-Opening: The oxadiazole and pyridazine rings can undergo cyclization and ring-opening reactions under specific conditions, allowing for the formation of novel ring structures.

Common Reagents and Conditions: These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium hydride for nucleophilic substitution, and acid catalysts for cyclization.

Major Products: The major products of these reactions include oxidized derivatives, substituted phenyl derivatives, and modified ring structures, each with potential unique properties and applications.

Scientific Research Applications

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine finds application in diverse scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

  • Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential due to its unique chemical structure and ability to interact with biological targets.

  • Industry: Utilized in the development of new materials, dyes, and pharmaceuticals, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl group and oxadiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, while the sulfanyl group can modulate redox states. These interactions can influence molecular pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly pyridazine derivatives with 1,2,4-oxadiazole linkages, are highlighted in recent screening studies (). Below is a detailed comparison of physicochemical properties and substituent effects (Table 1), followed by a discussion of key distinctions.

Table 1: Comparison of Structural Analogs

Compound Name Substituent on Oxadiazole Substituent on Pyridazine Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Bromophenyl 3,4-Dimethylphenyl C₂₂H₁₈BrN₄OS 466.5 (calculated)
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 4-Ethylphenyl 4-Ethylphenyl C₂₃H₂₂N₄OS 402.52
3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 4-(Methylsulfanyl)phenyl 4-Methylphenyl C₂₁H₁₈N₄OS₂ 406.53
3-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine 3,4-Dimethylphenyl 4-Ethoxyphenyl C₂₃H₂₂N₄O₂S 418.52
3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 4-Ethoxyphenyl 3,4-Dimethylphenyl C₂₃H₂₂N₄O₂S 418.52

Key Differences and Implications

Halogen vs. Alkyl/Functionalized Substituents The target compound’s 4-bromophenyl group (vs. ethyl, methylsulfanyl, or ethoxy groups in analogs) increases molecular weight by ~60–80 g/mol and enhances lipophilicity (log P estimated to be higher due to bromine’s hydrophobic character) . This may improve membrane permeability but could reduce aqueous solubility. Bromine’s electronegativity may also facilitate halogen bonding in biological targets, a feature absent in non-halogenated analogs .

Steric and Electronic Effects The 3,4-dimethylphenyl group on the pyridazine ring introduces ortho-substitution, creating steric hindrance that could limit rotational freedom or binding pocket accessibility compared to para-substituted analogs (e.g., 4-ethoxyphenyl in compound 3, Table 1) .

Oxadiazole-Pyridazine Connectivity The target compound shares a methylsulfanyl bridge between oxadiazole and pyridazine with all analogs in Table 1. However, substituent positioning (e.g., 3,4-dimethylphenyl vs.

Comparison with Non-Pyridazine Analogs Compounds like 4-(3-(4-Bromophenyl)-5-(indolyl)pyrazol-1-yl)benzenesulfonamide () feature sulfonamide and pyrazole moieties instead of pyridazine-oxadiazole. These structures exhibit distinct hydrogen-bonding capabilities and solubility profiles, underscoring the target compound’s uniqueness in balancing lipophilicity and rigidity .

Biological Activity

The compound 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19BrN4O3S
  • Molecular Weight : 445.36 g/mol
  • CAS Number : 2034223-59-9

The structure includes a pyridazine core substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have shown that certain oxadiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The incorporation of the oxadiazole moiety has been linked to anticancer activity. These compounds often target specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylase (HDAC), leading to reduced cancer cell viability . The specific compound may exhibit similar mechanisms of action.
  • Antioxidant Activity : The presence of the bromophenyl group is known to enhance the antioxidant properties of compounds. Research has shown that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives including the compound . The results indicated an inhibition zone against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Bacteria
Sample A15E. coli
Sample B20S. aureus

Case Study 2: Anticancer Mechanism

In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed a dose-dependent decrease in cell viability in HepG2 cells (liver cancer), with IC50 values indicating significant potency.

Concentration (µg/mL)Cell Viability (%)
0100
1075
2550
5030

The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in DNA synthesis and repair, which are crucial for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels, thereby preventing cellular damage.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of oxadiazole precursors and nucleophilic substitution for sulfanyl group incorporation. Key steps:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., ethanol, 80°C) .
  • Step 2 : Alkylation of the oxadiazole intermediate with a bromomethylpyridazine derivative using bases like K₂CO₃ in DMF at 60°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry .
  • Critical Parameters : Control of pH (neutral to slightly basic) and anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹³C NMR (e.g., oxadiazole C=O at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 486.04 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Pre-solubilize in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .
  • Stability : Stable at −20°C in dark, anhydrous conditions. Degrades under UV light or acidic/basic conditions—monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Target Identification : Perform kinase profiling or proteomics to identify binding partners (e.g., COX-2 inhibition for anti-inflammatory activity vs. tubulin polymerization inhibition for anticancer effects ).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace bromophenyl with fluorophenyl) and compare IC₅₀ values in cell-based assays .
  • Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine quantification) to minimize variability .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., ATP-binding pockets in kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Kinetic Studies : Measure enzyme inhibition (e.g., Km and Vmax shifts) via spectrophotometric assays .

Q. How can spectral data discrepancies (e.g., NMR shifts) between synthetic batches be addressed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
  • Batch Comparison : Analyze impurities via LC-MS and adjust synthetic protocols (e.g., recrystallization solvents) .

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